

# Application Notes: Measuring ATPase Activity with N106

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Compound of Interest		
Compound Name:	N106	
Cat. No.:	B1677604	Get Quote

#### Introduction

N106 is a novel small molecule identified as a first-in-class dual modulator of cardiac ion pumps.[1] Primarily, it functions as an activator of sarcoplasmic reticulum calcium ATPase (SERCA2a) SUMOylation by directly activating the SUMO-activating enzyme, E1 ligase.[2][3] [4][5] This activity is significant in heart failure research, as decreased SERCA2a activity is a hallmark of the condition.[3] Intriguingly, N106 also exhibits a secondary mechanism of action: the partial inhibition of the Na+/K+-ATPase (NKA), an enzyme crucial for maintaining electrochemical gradients in cardiac cells.[1] This dual functionality, enhancing lusitropy (cardiac relaxation) via SERCA2a and exerting positive inotropic effects (cardiac contractility) through NKA inhibition, positions the N106 scaffold as a promising therapeutic lead for heart failure.[1] These application notes provide detailed protocols for measuring the inhibitory effect of N106 on ATPase activity, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action: **N106** as a Dual Modulator

N106 presents a unique pharmacological profile by simultaneously targeting two critical ATPases involved in cardiac function. Its primary described mechanism is the activation of SERCA2a SUMOylation, which enhances the pump's activity.[2][3] However, biochemical assays have demonstrated that N106 also acts as a partial, noncompetitive inhibitor of Na+/K+-ATPase.[1] It is suggested that N106 binds within the canonical cardiotonic steroid (CTS)-binding pocket of NKA.[1] Unlike classical CTS ligands that fully inhibit the enzyme, N106's

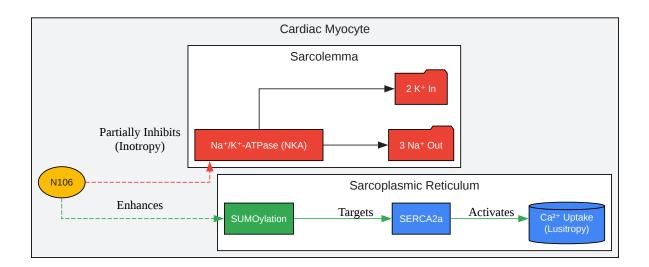


## Methodological & Application

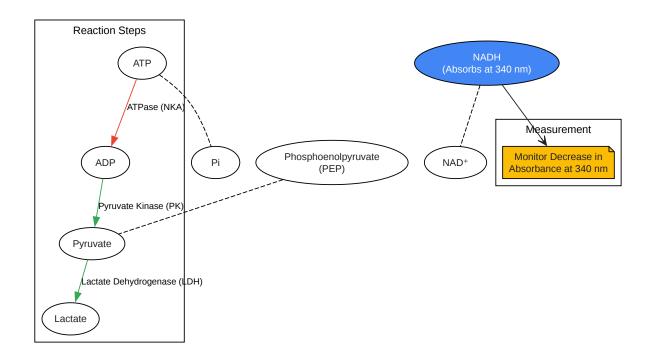
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interaction allows for partial activity, likely due to intermittent unbinding events.[1] This noncompetitive inhibition reduces the maximal catalytic rate of NKA without affecting its affinity for Na+, K+, or ATP.[1]

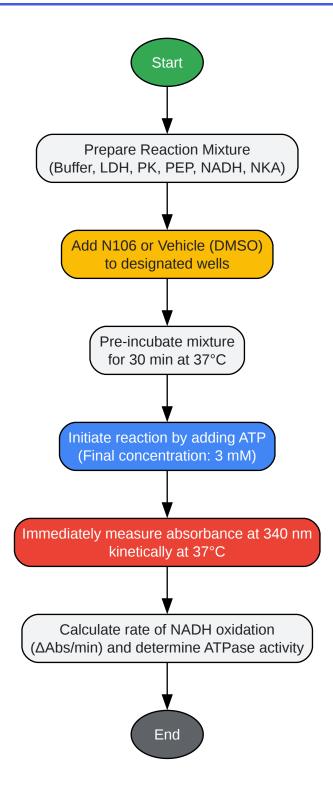




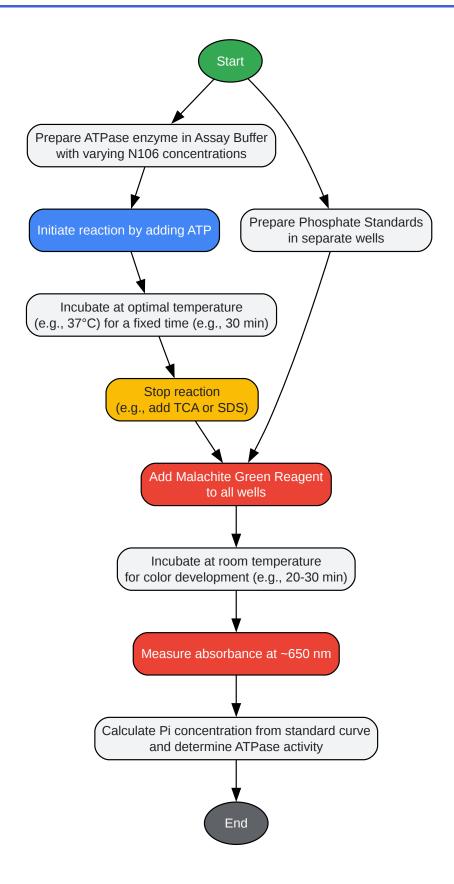












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### References

- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-106 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. N106 Nordic Biosite [nordicbiosite.com]
- 5. N106 | CAS 862974-25-2 | Tocris Bioscience [tocris.com]
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